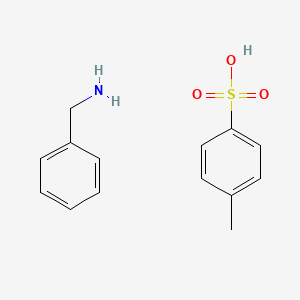
Benzenemethanamine, 4-methylbenzenesulfonate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 4-methylbenzenesulfonate (1:1) is a chemical compound with the molecular formula C14H17NO3S and a molecular weight of 279.35 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzenemethanamine moiety and a 4-methylbenzenesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) typically involves the reaction of benzenemethanamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 4-methylbenzenesulfonate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinates or thiols .
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 4-methylbenzenesulfonate (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonate group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, 4-methylbenzenesulfonate (11): Unique due to its specific combination of benzenemethanamine and 4-methylbenzenesulfonate groups.
Benzenemethanamine, 4-chlorobenzenesulfonate (11): Similar structure but with a chlorine atom instead of a methyl group.
Benzenemethanamine, 4-nitrobenzenesulfonate (11): Contains a nitro group, leading to different chemical properties and reactivity.
Uniqueness
The uniqueness of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylbenzenesulfonate group enhances its solubility and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
14613-34-4 |
|---|---|
Molekularformel |
C14H17NO3S |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C7H8O3S/c8-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6,8H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
MZSSIGKFAKJZIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CN |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















